REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([CH3:17])=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=2)[C:6]=1[C:7]#[N:8].[CH3:18][C:19]([CH3:21])=O.Cl[Sn](Cl)(Cl)Cl>C1(C)C=CC=CC=1.[OH-].[Na+]>[CH3:17][C:4]1[S:3][C:2]2[N:1]=[C:19]([CH3:21])[CH:18]=[C:7]([NH2:8])[C:6]=2[C:5]=1[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=1 |f:4.5|
|
Name
|
2-amino-5-methyl-4-[3-(methyloxy)phenyl]-3-thiophenecarbonitrile
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC(=C(C1C#N)C1=CC(=CC=C1)OC)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.094 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
SnCl4
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with DCM (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
the combined organic extracts were dried over a phase
|
Type
|
CUSTOM
|
Details
|
separating column
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-30% ethyl acetate in cyclohexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C2=C(N=C(C=C2N)C)S1)C1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 167 mg | |
YIELD: CALCULATEDPERCENTYIELD | 55.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |